4-Chloro-2-(3-chlorophenyl)pyrimidine

Medicinal Chemistry ADME Physicochemical Properties

4-Chloro-2-(3-chlorophenyl)pyrimidine (CAS 125904-02-1) features a unique meta-chloro substitution that distinguishes it from its 2,4- and 4,4- isomers, ensuring critical target potency in HER-2 kinase inhibitor SAR. Its 4-chloro handle enables rapid SNAr diversification, while LogP 3.5 enhances cellular permeability. Avoid generic isomer substitution risk—secure this specific building block for HCV replication inhibitor and CB1 modulator synthesis.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07
CAS No. 125904-02-1
Cat. No. B2810727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-chlorophenyl)pyrimidine
CAS125904-02-1
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H
InChIKeyNYDXDIHHGWHIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(3-chlorophenyl)pyrimidine (CAS 125904-02-1): A Halogenated Pyrimidine Building Block for Targeted Synthesis


4-Chloro-2-(3-chlorophenyl)pyrimidine is a disubstituted pyrimidine derivative containing a chloro group at the 4-position of the pyrimidine ring and a 3-chlorophenyl substituent at the 2-position [1]. This halogenated heterocycle is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its reactivity profile governed by the electron-withdrawing chlorine atoms that facilitate nucleophilic aromatic substitution and cross-coupling reactions [1]. The compound exhibits a calculated LogP of 3.5, indicating significant lipophilicity that influences its partitioning behavior in biological and synthetic systems .

Why 4-Chloro-2-(3-chlorophenyl)pyrimidine Cannot Be Casually Substituted by Other Chlorophenylpyrimidine Isomers


Despite sharing the same molecular formula (C10H6Cl2N2) and molecular weight (225.07 g/mol) with its positional isomers such as 4-chloro-2-(4-chlorophenyl)pyrimidine (CAS 859208-34-7) and 2-chloro-4-(3-chlorophenyl)pyrimidine (CAS 954235-68-8), the specific substitution pattern of 4-Chloro-2-(3-chlorophenyl)pyrimidine dictates its unique chemical reactivity, physicochemical properties, and biological recognition . The meta-chloro substitution on the phenyl ring, combined with the 4-chloro leaving group on the pyrimidine core, creates a distinct electronic and steric environment that cannot be replicated by other isomers . In medicinal chemistry campaigns, such subtle differences in regiochemistry are well-established to profoundly alter kinase inhibition profiles, cellular permeability, and metabolic stability, rendering generic substitution a high-risk strategy for maintaining target potency and selectivity [1].

Quantitative Differentiation of 4-Chloro-2-(3-chlorophenyl)pyrimidine from Structural Analogs


Lipophilicity (LogP) Differentiates 3-Chloro from 4-Chloro Phenyl Isomers

The 3-chlorophenyl substitution yields a higher lipophilicity compared to the 4-chlorophenyl isomer. 4-Chloro-2-(3-chlorophenyl)pyrimidine exhibits a calculated LogP of 3.5 , whereas the closely related 4-chloro-2-(4-chlorophenyl)pyrimidine (CAS 859208-34-7) is predicted to have a lower LogP of approximately 3.2 based on computational models . This difference in lipophilicity directly impacts membrane permeability and solubility profiles.

Medicinal Chemistry ADME Physicochemical Properties

Antiproliferative Activity in SK-Br3 Breast Cancer Cells

In a direct comparative study against HER-2 positive SK-Br3 breast cancer cells, 4-Chloro-2-(3-chlorophenyl)pyrimidine demonstrated an IC50 of 15 µM . While this value is modest compared to optimized clinical candidates, it establishes a baseline for structure-activity relationship (SAR) studies. For context, the unsubstituted analog 2-phenylpyrimidine showed no significant inhibition (IC50 > 100 µM) under identical assay conditions, highlighting the critical contribution of the chlorine atoms to antiproliferative activity .

Oncology Kinase Inhibition Breast Cancer

Reactivity and Synthetic Utility: A Superior Electrophile for Cross-Coupling

The 4-chloro substituent on the pyrimidine ring is a more reactive leaving group in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the 2-chloro isomer [1]. In a class-level inference based on pyrimidine reactivity, the 4-position is significantly more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the negative charge in the Meisenheimer complex intermediate . This translates to faster reaction kinetics and higher yields in derivatization steps, as documented in the synthesis of HCV replication inhibitors where 4-chloropyrimidines are preferentially used over 2-chloro analogs .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procurement and Cost-Benefit Analysis vs. Isomeric Analogs

Market analysis indicates that 4-Chloro-2-(3-chlorophenyl)pyrimidine is a more cost-effective starting material than its 2-chloro-4-(3-chlorophenyl) isomer. The target compound is available from multiple vendors at a 95% purity level with pricing around $372 for 250mg [1]. In contrast, the isomer 2-chloro-4-(3-chlorophenyl)pyrimidine (CAS 954235-68-8) is less widely available and typically commands a higher price point for similar quantities . This reflects the broader utility and higher demand for the 4-chloro-2-substituted pyrimidine scaffold in pharmaceutical research.

Procurement Chemical Sourcing Cost Analysis

High-Impact Application Scenarios for 4-Chloro-2-(3-chlorophenyl)pyrimidine


Kinase Inhibitor Lead Generation and SAR Expansion

Leveraging its demonstrated antiproliferative activity (IC50 = 15 µM against SK-Br3 cells) and favorable LogP of 3.5, 4-Chloro-2-(3-chlorophenyl)pyrimidine serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel HER-2 or other kinase inhibitors . Its 4-chloro handle allows for rapid diversification through SNAr or cross-coupling to explore chemical space around the pyrimidine core [1].

Synthesis of HCV Replication Inhibitors

Patents disclose the use of 4-chloro-2-(3-chlorophenyl)pyrimidine as a key intermediate in the synthesis of carboxamide 4-[(4-pyridyl)amino]-pyrimidines, which are potent inhibitors of Hepatitis C Virus (HCV) replication . Its specific substitution pattern is crucial for achieving the required binding interactions with the viral target, and its reactivity profile ensures efficient incorporation into the final pharmacophore .

CB1 Receptor Modulator Development

The 3-chlorophenyl motif is a privileged structure in cannabinoid-1 (CB1) receptor antagonists and inverse agonists [1]. 4-Chloro-2-(3-chlorophenyl)pyrimidine can be utilized as a core scaffold to build novel CB1 modulators for the potential treatment of metabolic disorders and addiction, with the chloro substituents providing both favorable lipophilicity and metabolic stability advantages over non-halogenated analogs .

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